6-Hydroxytropinone

Biocatalysis Chiral Resolution Enantioselective Synthesis

6-Hydroxytropinone is the indispensable hydroxylated tropinone intermediate for tropane alkaloid synthesis. Unlike generic tropinone, its 6-hydroxyl group enables critical acylation, etherification, and reduction chemistries to construct scopolamine, anisodamine, and α1D-selective adrenergic leads. This racemic crystalline powder (≥98% purity, mp 120–121°C) is essential for DPP-IV inhibitor and narcotic antagonist programs. Procure research-grade material with rigorous analytical certification to ensure reproducible downstream transformations.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B6363282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxytropinone
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCN1C2CC(C1CC(=O)C2)O
InChIInChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8?/m0/s1
InChIKeyUOHSTKWPZWFYTF-LSBSRIOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxytropinone: Key Physicochemical and Procurement Specifications for the Tropane Alkaloid Intermediate


6-Hydroxytropinone (CAS 5932-53-6) is a bicyclic tropane alkaloid with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is characterized by a hydroxyl group at the 6-position of the tropinone framework and serves as a critical intermediate in the synthesis of various tropane alkaloids and pharmaceutical agents [1]. This compound is available as a racemic mixture and is typically supplied as a white to off-white crystalline powder with a melting point of 120-121°C .

Why 6-Hydroxytropinone Cannot Be Replaced by Tropinone or Other Simple Analogs


Generic substitution of 6-hydroxytropinone with its parent compound, tropinone, is not feasible in synthetic applications due to the absence of the 6-hydroxyl group, which is essential for downstream functionalization. This hydroxyl moiety serves as a critical handle for esterification, etherification, and other transformations required to access complex tropane alkaloids [1]. For instance, in the synthesis of scopolamine and anisodamine intermediates, the 6-hydroxyl group undergoes acylation and subsequent reduction steps that are impossible with unfunctionalized tropinone [2]. Furthermore, the presence of the hydroxyl group significantly alters the compound's physicochemical properties, including solubility and hydrogen-bonding capacity, which can affect reaction outcomes and purification strategies [3].

Quantitative Evidence for the Differentiated Value of 6-Hydroxytropinone


Enzymatic Kinetic Resolution: Enantiomeric Purity Benchmarking

Lipase-catalyzed kinetic resolution of racemic 6-hydroxytropinone demonstrates its suitability for accessing enantiopure intermediates. Under optimized conditions, the resolution yields (+)-6-hydroxytropinone with an enantiomeric excess (ee) of >99% after a single recrystallization step [1]. In the same system, the corresponding acetate (-)-6-acetoxytropinone is obtained with an 80% ee, and the calculated enantioselectivity factor (E-value) is 35, which is considered 'good to excellent' for a kinetic resolution [1]. In contrast, the resolution of racemic scopoline (a structurally related compound) under similar conditions is problematic due to steric hindrance of the hydroxy function [2].

Biocatalysis Chiral Resolution Enantioselective Synthesis

DPP-IV Inhibitory Activity: Comparative Performance in Antidiabetic Drug Discovery

Derivatives synthesized from a 6-hydroxytropinone scaffold exhibit notable dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. Two compounds derived from the 6-hydroxytropinone core structure displayed DPP-IV inhibitory rates exceeding 30% at a concentration of 3 μmol/L in DMSO [1]. This level of activity establishes the scaffold as a viable starting point for antidiabetic lead optimization, particularly when compared to the complete lack of peroxisome proliferator-activated receptor γ (PPARγ) activation observed for all compounds in the same study [1].

Drug Discovery Antidiabetic DPP-IV Inhibition

Enzymatic Reduction Rate: Quantifying Substrate Specificity with Methylecgonone Reductase

Methylecgonone reductase (EC 1.1.1.334), an enzyme involved in tropane alkaloid biosynthesis, accepts 6-hydroxytropinone as a substrate but reduces it at a lower rate compared to its native substrate. The enzyme also reduces tropinone, nortropinone, and 6-hydroxytropinone with lower reaction rates than methylecgonone [1]. Additionally, when NADH is substituted for NADPH as the cofactor, the reaction rate for the enzyme is reduced to 14% of the NADPH rate [2].

Enzymology Biosynthesis Substrate Specificity

Solubility Profile: A Key Differentiator for Reaction Medium Selection

The solubility profile of 6-hydroxytropinone distinguishes it from less functionalized analogs and influences its handling in synthetic procedures. Technical datasheets report that 6-hydroxytropinone is freely soluble in polar solvents such as methanol and DMSO, but sparingly soluble in water, with a quantified solubility of 3.2 g/L at 20°C [1]. Additionally, it is reported to be slightly soluble in chloroform .

Physicochemical Properties Formulation Process Chemistry

Melting Point as a Quality Control and Purity Indicator

The melting point of 6-hydroxytropinone is consistently reported in the range of 120-121°C across multiple vendor specifications and chemical databases [1]. This sharp melting range serves as a reliable and easily accessible indicator of compound identity and purity. Some technical sources report a higher decomposition point of 192-196°C (dec.), which may refer to a different polymorph or an alternative analytical condition [2].

Quality Control Analytical Chemistry Specifications

Validated Application Scenarios for 6-Hydroxytropinone in Research and Industry


Synthesis of Scopolamine and Anisodamine Intermediates

6-Hydroxytropinone is a key starting material for the preparation of racemic scopolamine, a tropane alkaloid with antimuscarinic properties . The hydroxyl group at the 6-position undergoes acylation, followed by reduction and ammoniation to construct the core structure of scopolamine and anisodamine [1].

Development of Selective α1D-Adrenergic Receptor Ligands

6β-Hydroxytropinone serves as a starting material for synthesizing 3,6,6-trisubstituted nortropane derivatives. These derivatives have been evaluated for pharmacological affinity and selectivity at α1-adrenergic receptors, leading to the discovery of a novel lead compound selective for the α1D-adrenergic receptor subtype [2].

Precursor for Narcotic Antagonist Synthesis

6-Hydroxytropinone has been employed in the synthesis of N-substituted 6-ethyl- or -methyl-8-hydroxy-1,2,3,4,5,6-hexahydro-1,4:2,6-dimethano-3-benzazocines. The resulting N-cyclopropylmethyl compounds were found to be strong narcotic antagonists, approximately equivalent to nalorphine [3].

Scaffold for Antidiabetic Lead Optimization

Derivatives of 6-hydroxytropinone have demonstrated selective inhibition of DPP-IV in vitro, with inhibitory rates exceeding 30% at 3 μmol/L, while showing no activation of PPARγ. This activity profile validates the use of 6-hydroxytropinone as a starting point for antidiabetic drug discovery programs [4].

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